5-chloroformycin A
5-chloroformycin A
2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.
(2R,3R,4S,5R)-2-(6-amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
(2R,3R,4S,5R)-2-(6-amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
Brand Name:
Vulcanchem
CAS No.:
103090-47-7
VCID:
VC0027285
InChI:
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
SMILES:
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Molecular Formula:
C10H12ClN5O4
Molecular Weight:
301.69 g/mol
5-chloroformycin A
CAS No.: 103090-47-7
Main Products
VCID: VC0027285
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol
CAS No. | 103090-47-7 |
---|---|
Product Name | 5-chloroformycin A |
Molecular Formula | C10H12ClN5O4 |
Molecular Weight | 301.69 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
Standard InChIKey | BIXYYZIIJIXVFW-UUOKFMHZSA-N |
Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N |
SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |
Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |
Description | 2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system. (2R,3R,4S,5R)-2-(6-amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside. |
Solubility | 45.3 [ug/mL] |
Synonyms | 2 Chloroadenosine 2-Chloroadenosine |
PubChem Compound | 8974 |
Last Modified | Nov 11 2021 |
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